N-[(5-{[2-(3,5-Dimethylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-[(5-{[2-(3,5-Dimethylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a triazole ring, a piperidine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(3,5-Dimethylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or piperidine moieties.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: Various substitution reactions can occur, especially at the fluorophenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(3,5-Dimethylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-{[2-(3,5-Dimethylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-chlorophenyl)methanesulfonamide
- **N-[(5-{[2-(3,5-Dimethylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-bromophenyl)methanesulfonamide
Uniqueness
The uniqueness of N-[(5-{[2-(3,5-Dimethylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H30FN5O3S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[[5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-N-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C22H30FN5O3S2/c1-5-10-27-20(14-28(33(4,30)31)19-8-6-18(23)7-9-19)24-25-22(27)32-15-21(29)26-12-16(2)11-17(3)13-26/h5-9,16-17H,1,10-15H2,2-4H3 |
InChI Key |
LSOFEFTWRUJROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(N2CC=C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C)C |
Origin of Product |
United States |
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